CYP2C19 Inhibition: Direct-Acting vs. Metabolism-Dependent Mechanism and Potency
Omeprazole sulfide acts as a direct-acting inhibitor of CYP2C19 with an IC50 of 9.7 µM in pooled human liver microsomes . Crucially, it is not a metabolism-dependent inhibitor (MDI) of CYP2C19, unlike its parent compound omeprazole, which requires metabolic activation and exhibits a complex MDI profile with a KI ranging from 1.7 to 9.1 µM and a kinact of 0.041-0.046 min⁻¹ [1].
| Evidence Dimension | CYP2C19 Inhibition Mechanism & Potency |
|---|---|
| Target Compound Data | IC50 = 9.7 µM (Direct-acting inhibitor, no MDI) |
| Comparator Or Baseline | Omeprazole: KI = 1.7-9.1 µM (Metabolism-dependent inhibitor), IC50 shift of 4.2-fold after preincubation |
| Quantified Difference | Mechanistic: Direct vs. Metabolism-dependent. Potency: Omeprazole sulfide IC50 = 9.7 µM; Omeprazole KI = 1.7-9.1 µM. |
| Conditions | Pooled human liver microsomes (HLM), using (S)-mephenytoin 4'-hydroxylation as a marker reaction for CYP2C19 activity. |
Why This Matters
This mechanistic distinction is critical for designing in vitro DDI studies and selecting the correct reference standard for CYP2C19 inhibition assays.
- [1] Ogilvie, B. W., et al. (2011). The proton pump inhibitor, omeprazole, but not lansoprazole or pantoprazole, is a metabolism-dependent inhibitor of CYP2C19: Implications for coadministration with clopidogrel. Drug Metabolism and Disposition, 39(11), 2020-2033. View Source
